3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride
Overview
Description
3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C11H15NO3·HCl and a molecular weight of 245.71 g/mol . It is characterized by the presence of an azetidine ring substituted with a 3,5-dimethoxyphenoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride typically involves the reaction of 3,5-dimethoxyphenol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds through the nucleophilic substitution of the phenol group by the azetidine ring, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted azetidine derivatives
Scientific Research Applications
3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethoxyphenoxy)azetidine
- 3-(3,5-Dimethoxyphenoxy)pyrrolidine
- 3-(3,5-Dimethoxyphenoxy)piperidine
Comparison
3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical reactivity compared to its pyrrolidine and piperidine analogs. The azetidine ring’s strain makes it more reactive in ring-opening reactions, providing a versatile platform for further chemical modifications .
Properties
IUPAC Name |
3-(3,5-dimethoxyphenoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-13-8-3-9(14-2)5-10(4-8)15-11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRUTMWAXKODOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OC2CNC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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